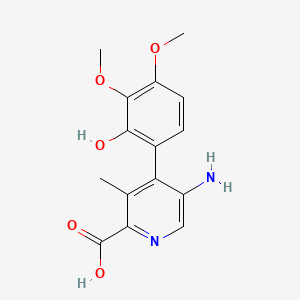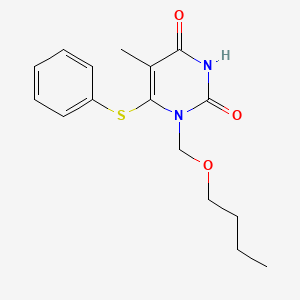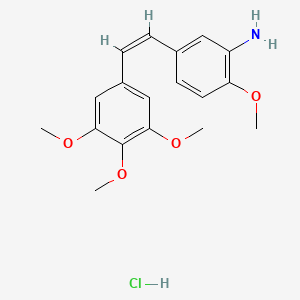
Benzenamine, 2-methoxy-5-((1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AC-7739 is a microtubule protein binding agent with notable anticancer and antitumor activity. It is known for its ability to inhibit advanced solid tumors and in situ transplanted tumors . This compound is primarily used for research purposes and is not intended for human consumption .
Méthodes De Préparation
The synthesis of AC-7739 involves a series of chemical reactions. One of the key steps is the Wittig reaction of phosphonium bromide with 4-methoxy-3-nitrobenzaldehyde in the presence of sodium methoxide, which provides an approximately equimolecular mixture of Z- and E-stilbenes . The E-isomer is isolated by crystallization. Further steps include the reduction of the nitro group with zinc in acetic acid and the conversion to the hydrochloride salt with hydrochloric acid in dioxane-methylene chloride .
Analyse Des Réactions Chimiques
AC-7739 undergoes various types of chemical reactions, including:
Applications De Recherche Scientifique
AC-7739 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a microtubule protein binding agent with significant anticancer and antitumor properties . The compound is effective in inhibiting advanced solid tumors and in situ transplanted tumors . Additionally, it has been studied for its antiproliferative activity against various cancer cell lines .
Mécanisme D'action
The mechanism of action of AC-7739 involves its binding to microtubule proteins, which disrupts the microtubule dynamics essential for cell division. This disruption leads to mitotic arrest and subsequent apoptosis of cancer cells . The compound targets tubulin, a key protein involved in the formation of microtubules, thereby inhibiting the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
AC-7739 is compared with other microtubule protein binding agents such as paclitaxel and mebendazole. While paclitaxel is a natural product and a microtubule polymer stabilizer with anti-tumor activity , mebendazole is a hedgehog inhibitor used as an antihelminthic . AC-7739 is unique in its specific binding to microtubule proteins and its potent anticancer and antitumor activity . Other similar compounds include oxfendazole and methylene blue trihydrate, which also exhibit microtubule-associated activities .
Propriétés
Numéro CAS |
162705-22-8 |
|---|---|
Formule moléculaire |
C18H22ClNO4 |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;/h5-11H,19H2,1-4H3;1H/b6-5-; |
Clé InChI |
SCJGXQSJGQUCFA-YSMBQZINSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)N.Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


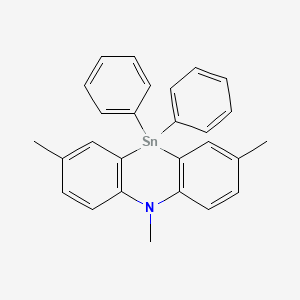
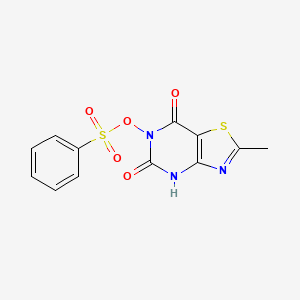

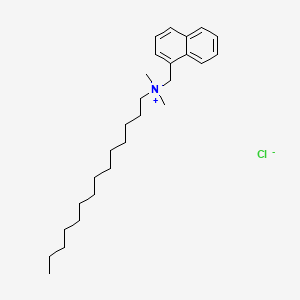
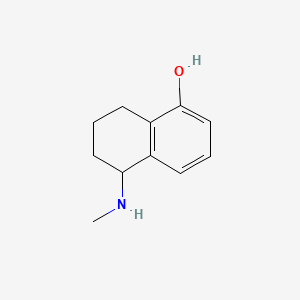
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
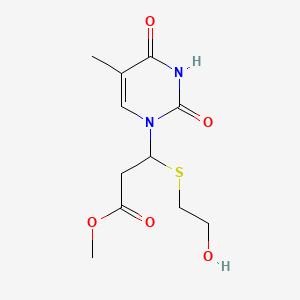
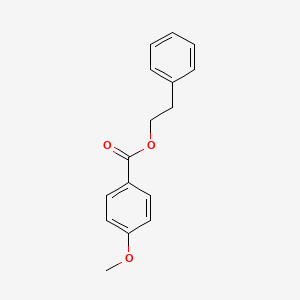
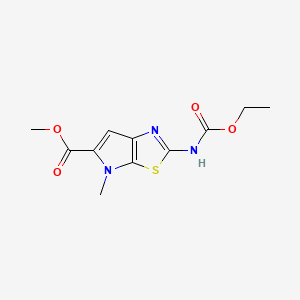
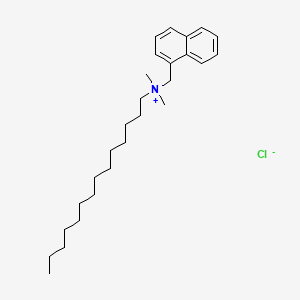

![acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12788104.png)
